2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S3/c1-12-19(31-20(21-12)16-7-4-10-29-16)14-8-9-18(24-23-14)30-11-17(26)22-13-5-2-3-6-15(13)25(27)28/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJNARWXILXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.6 g/mol . The structure features a thiazole ring, pyridazine moiety, and nitrophenyl acetamide, contributing to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often interact with various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. Inhibitors of MAO are significant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : Compounds with thiazole structures have shown notable antioxidant properties, which help in mitigating oxidative stress in cells. This activity is essential for neuroprotection and reducing inflammation .
- Antimicrobial Properties : Research indicates that similar thiazole derivatives exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound:
Case Studies and Research Findings
- Neuroprotective Studies : A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and increased cell viability by modulating antioxidant enzyme activities .
- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of thiazole derivatives against Mycobacterium strains. The most potent compounds demonstrated MIC values as low as 4 µM, indicating strong antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the thiazole ring enhance MAO-B inhibition and antioxidant properties, guiding future modifications for improved efficacy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multistep reactions, including cyclization of thiazole and pyridazine moieties, followed by thioether linkage formation. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions (e.g., over-oxidation of thiophene) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in thioether bond formation .
- Catalyst use : Triethylamine or DMAP improves acylation reactions involving the acetamide group . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound ≥95% purity .
Q. How can spectroscopic techniques (NMR, IR, LCMS) be employed to confirm the compound’s structure?
- 1H/13C NMR : Verify the presence of aromatic protons (δ 7.2–8.5 ppm for pyridazine and thiophene) and the acetamide methyl group (δ 2.1–2.3 ppm) .
- IR spectroscopy : Confirm S–C=O stretching (1680–1720 cm⁻¹) and NO₂ asymmetric stretching (1520 cm⁻¹) .
- LCMS : Use ESI+ mode to detect [M+H]+ ions matching the molecular weight (e.g., m/z ~470 for C21H16N6O3S3) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets and mechanism of action?
- Target identification : Perform homology modeling against kinases (e.g., EGFR or CDK2) using the pyridazine-thiazole core as a hinge-binding motif .
- Docking protocols : Use AutoDock Vina with flexible ligand sampling to assess binding affinity. The nitro group may form hydrogen bonds with catalytic lysine residues .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for enzymatic assays .
Q. What strategies resolve contradictory bioactivity data (e.g., IC50 variability) across studies?
Discrepancies in IC50 values (e.g., 1.61 vs. >1000 µg/mL in structurally similar analogs ) may arise from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HepG2 vs. HEK293) .
- Solubility factors : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., nitro reduction) .
Q. How does substituent variation (e.g., nitro vs. methyl groups) influence structure-activity relationships (SAR)?
- Thiophene substitution : Replacing thiophene with phenyl reduces π-stacking interactions, lowering kinase inhibition .
- Nitro positioning : The 2-nitrophenyl group enhances electron-withdrawing effects, improving binding to hydrophobic pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 4-nitrophenyl) .
- Methyl vs. ethyl chains : Longer alkyl chains on the acetamide moiety decrease solubility (logP increases by ~0.5 units) but improve membrane permeability .
Methodological Best Practices
Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48h; nitro groups may undergo photolytic cleavage, requiring dark storage .
- Thermal stability : Use DSC to determine melting points (>200°C indicates robust solid-state stability) .
Q. How can regioselective functionalization of the pyridazine ring be achieved for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
